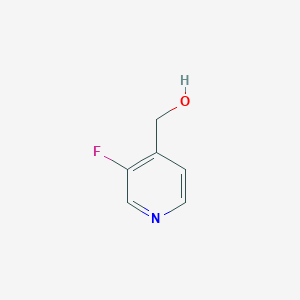

(3-Fluoropyridin-4-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGCNYCNQMSEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678181 | |

| Record name | (3-Fluoropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-60-8 | |

| Record name | (3-Fluoropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoropyridin-4-YL)methanol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (3-Fluoropyridin-4-YL)methanol, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, reactivity, and strategic applications of this versatile fluorinated pyridine derivative.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating a compound's physicochemical and biological properties.[1][2] Fluorine's high electronegativity, small size, and the strength of the C-F bond can enhance metabolic stability, improve membrane permeability, and alter the basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and target selectivity.[1][2]

The 3-fluoropyridine motif, in particular, is a valuable pharmacophore. Unlike its 2- and 4-fluoro counterparts, the fluorine at the 3-position is significantly less susceptible to nucleophilic aromatic substitution, rendering it a stable structural element.[3] this compound emerges as a critical intermediate, offering a reactive hydroxylmethyl group for further synthetic elaboration while maintaining the beneficial properties of the 3-fluoropyridine core. This guide will explore the fundamental characteristics and practical applications of this important molecule.

Core Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 870063-60-8 | [4] |

| Molecular Formula | C₆H₆FNO | [4] |

| Molecular Weight | 127.12 g/mol | [4] |

| Appearance | Solid | |

| SMILES | OCc1ccncc1F | [4] |

| InChI Key | DEGCNYCNQMSEKG-UHFFFAOYSA-N | |

| LogP | 0.713 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum would feature distinct signals for the benzylic protons of the -CH₂OH group, typically appearing as a singlet or a doublet if coupled to the hydroxyl proton. The three aromatic protons on the pyridine ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton at C2 will likely appear as a singlet or a narrow doublet, the proton at C6 as a doublet, and the proton at C5 as a multiplet with coupling to both the C6 proton and the fluorine atom.

-

¹³C NMR: The carbon spectrum will show six distinct signals. The benzylic carbon of the -CH₂OH group will appear in the aliphatic region (typically 60-70 ppm). The five aromatic carbons will be in the range of 110-160 ppm. A key feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon directly attached to the fluorine (C3), which is expected to be in the range of 250-270 Hz.[1] Smaller two- and three-bond C-F couplings will also be observed for the adjacent carbons.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.[5]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127.12. Common fragmentation patterns would involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Synthesis and Reactivity

The most direct and industrially scalable synthesis of this compound involves the reduction of its corresponding aldehyde, 3-fluoro-4-pyridinecarboxaldehyde (also known as 3-fluoroisonicotinaldehyde). This precursor is commercially available.[6][7]

Synthetic Workflow: Reduction of 3-Fluoro-4-pyridinecarboxaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity.[8] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol.[8]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the sodium borohydride reduction of 3-fluoro-4-pyridinecarboxaldehyde.

Materials:

-

3-Fluoro-4-pyridinecarboxaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-pyridinecarboxaldehyde in methanol (approximately 0.25 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents potential side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Once complete, carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Causality: The brine wash removes residual water and inorganic salts from the organic phase.

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.[9]

Reactivity Profile

The primary reactive site of this compound is the hydroxyl group. This alcohol can undergo a variety of common transformations:

-

Oxidation: Oxidation back to the parent aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄).

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively.

-

Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂ for chlorination) to generate a more reactive electrophilic center at the benzylic position. This (3-fluoropyridin-4-yl)methyl halide is a valuable intermediate for introducing the fluoropyridyl moiety via nucleophilic substitution.

-

Coupling Reactions: While the pyridine ring itself can participate in cross-coupling reactions, the hydroxymethyl group allows for its use as a nucleophilic component after conversion to an organometallic reagent or as a partner in reactions like the Mitsunobu reaction.

Applications in Medicinal Chemistry

The (3-fluoropyridin-4-yl) moiety is a key structural feature in several biologically active compounds, highlighting the importance of this compound as a synthetic precursor.

Case Study: GSK-3β Inhibitors for Alzheimer's Disease

A notable application of this scaffold is in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors. GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. A series of potent and orally active GSK-3β inhibitors incorporating the 6-(3-fluoropyridin-4-yl) group on a pyrimidinone core have been discovered.[10] The this compound can be used to synthesize the necessary building blocks for these complex molecules, for instance, through a Suzuki-Miyaura cross-coupling reaction.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, widely used in the pharmaceutical industry. While this compound itself is not a direct partner, it can be readily converted into a suitable coupling partner, such as (3-fluoropyridin-4-yl)boronic acid or its esters. Alternatively, the pyridine ring can be halogenated to serve as the electrophilic partner. This versatility makes it a valuable precursor for synthesizing complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[11][12]

Caption: Synthetic utility in Suzuki-Miyaura cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Avoid breathing dust, fumes, or vapors.[13] Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related fluorinated pyridines and pyridylmethanols are classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[13][15] Assume similar hazards and handle accordingly.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its stable 3-fluoropyridine core imparts beneficial properties to target molecules, while the reactive hydroxymethyl group provides a convenient handle for synthetic diversification. The straightforward synthesis from its corresponding aldehyde, coupled with its utility in forming complex molecular architectures, ensures its continued importance in the development of novel therapeutics. This guide provides a foundational understanding for researchers to effectively and safely utilize this key intermediate in their synthetic endeavors.

References

-

The Royal Society of Chemistry. Supplementary Information for a related publication. [Link]

-

ResearchGate. Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. [Link]

-

ResearchGate. Suzuki–Miyaura based strategy for the synthesis of pyridine‐ended oligoarene linkers. [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry (Weinheim an der Bergstrasse, Germany), 14(14), 4267–4279. [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

-

Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 25(5), 1086–1091. [Link]

-

WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

-

ResearchGate. High resolution NMR spectra of as-prepared samples. [Link]

- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

ResearchGate. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Postovoytov, V. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13570–13578. [Link]

-

Sundby, E., & Benneche, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules (Basel, Switzerland), 11(2), 132–137. [Link]

-

University of Rochester. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

-

MDPI. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]

-

Lim, X., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(4), 1746–1755. [Link]

-

ResearchGate. Synthesis and Reactivity of Highly Nucleophilic Pyridines. [Link]

-

Chen, L., et al. (2022). Bioactive Molecules: Structures, Functions, and Potential Uses for Cancer Prevention and Targeted Therapies. Biomolecules, 12(9), 1238. [Link]

-

Labware E-shop. 3-Fluoro-4-pyridinecarboxaldehyde, 97%. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. Harnessing the reactivity of captodative radicals: photocatalytic α-pyridination of glycyl derivatives through reversible radical coupling. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Study.com. Organic Chemistry: Tosylates and Pyridine. [Link]

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. 3-Fluoro-4-pyridinecarboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. labware-shop.com [labware-shop.com]

- 8. webassign.net [webassign.net]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to (3-Fluoropyridin-4-YL)methanol (CAS 870.063-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a ubiquitous motif in pharmaceuticals, when combined with fluorine, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. (3-Fluoropyridin-4-YL)methanol emerges as a key building block in this context, providing a synthetically versatile handle—the hydroxymethyl group—for further molecular elaboration, while incorporating the advantageous properties of a fluorinated pyridine core. This guide offers a comprehensive overview of its synthesis, properties, and potential applications for professionals in drug discovery and development.

Physicochemical and Computational Data

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for its handling, reaction setup, and computational modeling.

| Property | Value | Source |

| CAS Number | 870063-60-8 | [2] |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 83-84 °C | Chem-Impex |

| Boiling Point (Predicted) | 221.0±25.0 °C | Chem-Impex |

| Density (Predicted) | 1.262±0.06 g/cm³ | Chem-Impex |

| pKa (Predicted) | 12.71±0.10 | Chem-Impex |

| LogP (Predicted) | 0.1 | [3] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem |

| SMILES | OCc1ccncc1F | PubChem |

| InChI | 1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | [2] |

Synthesis and Mechanistic Considerations

The most plausible synthetic route to this compound involves a two-step process starting from isonicotinic acid methyl ester. This pathway leverages a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, followed by a standard reduction of the ester to the primary alcohol.

Step 1: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

The initial step is the synthesis of the key intermediate, methyl 3-fluoropyridine-4-carboxylate. This is achieved through a nucleophilic aromatic substitution reaction on methyl 3-nitropyridine-4-carboxylate. The nitro group is an excellent leaving group in this context, and its displacement by a fluoride anion is a well-documented transformation.[4][5]

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [4][5]

-

Reaction Setup: To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in dry DMSO, add cesium fluoride (CsF, 5.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 120 °C for 90 minutes under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add distilled water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield methyl 3-fluoropyridine-4-carboxylate.

Step 2: Reduction to this compound

The final step is the reduction of the ester functionality of methyl 3-fluoropyridine-4-carboxylate to the corresponding primary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed. A common and effective method is the use of lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or ethanol.[6]

Experimental Protocol: Reduction of Methyl 3-Fluoropyridine-4-carboxylate (Proposed)

-

Reaction Setup: Dissolve methyl 3-fluoropyridine-4-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of lithium borohydride (LiBH₄, 2.0-3.0 eq) in THF.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Caption: Synthesis pathway for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The pyridine protons will exhibit splitting patterns influenced by both H-H and H-F coupling.

-

¹³C NMR: The carbon NMR will show six distinct signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with coupling to the adjacent protons on the pyridine ring.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₆H₆FNO. Predicted adducts include [M+H]⁺ at m/z 128.05062 and [M+Na]⁺ at m/z 150.03256.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by three key structural features: the fluorinated pyridine ring, the hydroxymethyl group, and the electronic interplay between them.

-

Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or act as a ligand for metal centers.[7]

-

Hydroxymethyl Group: As a primary alcohol, the hydroxymethyl group can undergo oxidation to the corresponding aldehyde and carboxylic acid, esterification, and etherification.[6]

-

Fluoropyridine Ring: The fluorine atom and the electron-withdrawing nature of the pyridine nitrogen activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.[8] However, the 3-fluoro substitution pattern makes it less activated compared to 2- or 4-fluoropyridines. The fluorine itself is generally a poor leaving group in SNAr reactions compared to other halogens under many conditions, but its high electronegativity activates the ring for substitution of other leaving groups.[9]

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The strategic placement of the fluorine atom can enhance metabolic stability by blocking sites of oxidation.[1] The hydroxymethyl group provides a convenient point of attachment for building out molecular complexity, for example, through the formation of ethers, esters, or by conversion to an amine or other functional groups.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the 3-fluoropyridine motif is present in numerous biologically active compounds. The versatility of this compound makes it a highly attractive starting material for the synthesis of compound libraries for screening against a wide range of biological targets. Its structural features suggest potential applications in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where a fluorinated pyridine scaffold is desired.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds of this class may cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. [ChemScene]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials, combined with its versatile reactivity, makes it a valuable tool for the creation of novel fluorinated compounds. The insights provided in this guide are intended to assist researchers in leveraging the unique properties of this molecule to advance their research and development programs.

References

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Benchchem. (2025, March 1). Comprehensive Overview of 4-Pyridinemethanol (CAS: 586-95-8).

- Benchchem. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

- Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.

- Sigma-Aldrich. (n.d.). 3-Fluoropyridine 99%.

- ResearchGate. (2025, August 5). New Synthesis of 3-Fluoropyridine Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry.

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130–133. [Link]

- ChemicalBook. (n.d.). 3-Fluoropyridine(372-47-4) 1H NMR spectrum.

- Frontier Specialty Chemicals. (n.d.). This compound.

- ResearchGate. (2025, October 16). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- National Center for Biotechnology Information. (n.d.). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.

- Google Patents. (n.d.). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.

- SciSpace. (2006, February 25). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.

- Semantic Scholar. (n.d.). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.

- CAS.org. (n.d.). Patent kind codes for CAS basic and patent family members.

- National Center for Biotechnology Information. (n.d.). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.

- MDPI. (n.d.). Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates.

- Sigma-Aldrich. (n.d.). 4-Pyridinemethanol 99%.

- Sigma-Aldrich. (n.d.). This compound 870063-60-8.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. [Link]

- PubChemLite. (n.d.). This compound (C6H6FNO).

- CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS.

- Google Patents. (n.d.). WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof.

- Pharma Inventor Inc. (n.d.). Patent & Publications.

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

- Ambeed.com. (n.d.). 399-88-2|3-Fluoro-4-methylpyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 870063-60-8 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

A Comprehensive Technical Guide to (3-Fluoropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This whitepaper provides an in-depth technical overview of (3-Fluoropyridin-4-YL)methanol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, offering unique advantages in the design of novel therapeutics. This guide will cover the fundamental molecular characteristics, synthesis strategies, and the rationale behind its application in drug development, supported by experimental insights and authoritative references.

Introduction: The Strategic Importance of Fluorination in Pyridine Scaffolds

Fluorine has emerged as a crucial element in modern medicinal chemistry.[1][2] Its introduction into a molecule, such as the pyridine scaffold of this compound, can dramatically alter its biological and physical properties.[1][2] The high electronegativity of fluorine can modulate the acidity and lipophilicity of a compound, influence its conformation, and enhance its metabolic stability.[1][2] These modifications often lead to improved pharmacokinetic profiles, greater target selectivity, and increased resistance to metabolic degradation.[1][2] this compound serves as a valuable building block in the synthesis of more complex molecules, where the fluorinated pyridine motif can impart these desirable characteristics.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

2.1. Core Molecular Data

The foundational attributes of this compound are summarized in the table below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for characterization using mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C6H6FNO | [3][4][5] |

| Molecular Weight | 127.12 g/mol | [4][5][6] |

| Monoisotopic Mass | 127.04334 Da | [7] |

| CAS Number | 870063-60-8 | [3][4] |

2.2. Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the fluorine atom, the hydroxymethyl group, and the pyridine ring.

Caption: 2D structure of this compound.

2.3. Predicted Physicochemical Characteristics

Computational models provide valuable insights into the behavior of a molecule in biological systems.

| Property | Predicted Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [5] |

| LogP | 0.713 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Chemical Reactivity

The synthesis of fluorinated pyridines like this compound often requires specialized methods due to the unique reactivity imparted by the fluorine atom.

3.1. General Synthetic Strategies

-

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine onto an aromatic ring. A suitable precursor, such as a nitropyridine, can be reacted with a fluoride source like cesium fluoride (CsF). The electron-withdrawing nature of the pyridine ring and other substituents facilitates the displacement of a good leaving group by the fluoride ion.[8]

-

Reduction of a Carboxylic Acid or Ester: The hydroxymethyl group can be introduced by reducing a corresponding carboxylic acid or ester derivative, such as methyl 3-fluoropyridine-4-carboxylate.[8] This reduction is typically achieved using standard reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

3.2. Illustrative Synthetic Workflow

The following diagram outlines a plausible, generalized workflow for the synthesis of this compound, based on established chemical principles.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the fluorine atom make this compound a valuable building block in the design of novel therapeutic agents.

4.1. Rationale for Use

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1][2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, which can be crucial for optimizing drug-receptor interactions and cell permeability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1]

-

Improved Pharmacokinetics: The overall impact of fluorination on lipophilicity and metabolic stability can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

4.2. Therapeutic Areas of Interest

Fluorinated pyridine scaffolds are found in a wide range of drug candidates and approved medicines, targeting diseases in areas such as:

-

Oncology

-

Central Nervous System (CNS) Disorders

-

Infectious Diseases

Experimental Protocols: A Note on Characterization

While specific experimental protocols for the synthesis of this compound are proprietary, the characterization of the final product would involve standard analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would confirm the presence and connectivity of the protons on the pyridine ring and the methylene group.

-

¹³C NMR: Would show the carbon signals, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF).[8]

-

¹⁹F NMR: Would provide a definitive signal for the fluorine atom, with coupling to adjacent protons (³JHF and ⁴JHF).[8]

5.2. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Conclusion

This compound is a key building block in modern medicinal chemistry, embodying the strategic advantages of fluorine incorporation. Its well-defined molecular weight and physicochemical properties, combined with the beneficial effects of the fluoro-pyridine scaffold, make it a valuable tool for researchers and drug development professionals seeking to design next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles. The continued exploration of synthetic routes and applications of such fluorinated intermediates will undoubtedly fuel further innovation in the pharmaceutical sciences.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. This compound 870063-60-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (3-Fluoropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. (3-Fluoropyridin-4-YL)methanol, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom and a hydroxymethyl group to the pyridine scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity. Therefore, unambiguous confirmation of its molecular architecture is paramount. This guide provides a comprehensive, in-depth overview of the multi-technique approach required for the complete structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, offering a robust framework for the validation of this and similar molecular structures.

Introduction: The Imperative of Structural Integrity

In the landscape of pharmaceutical sciences, the adage "structure dictates function" is a fundamental principle. The spatial arrangement of atoms within a molecule governs its interactions with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its overall therapeutic potential. For a molecule such as this compound, the seemingly subtle placement of a fluorine atom at the 3-position and a methanol group at the 4-position of the pyridine ring creates a unique electronic and steric environment. Any deviation from this intended structure, such as isomeric impurities, can lead to drastically different biological outcomes, potentially compromising safety and efficacy.

This guide is structured to provide not just a series of analytical protocols, but a logical workflow that builds a case for the unequivocal identification of this compound. We will explore how complementary spectroscopic and crystallographic techniques provide orthogonal data points, which, when taken together, leave no room for structural ambiguity.

Foundational Analysis: Confirming the Molecular Blueprint

Prior to delving into the intricacies of spectroscopic analysis, the foundational properties of the synthesized compound must be established.

Molecular Formula and Weight

The expected molecular formula of this compound is C₆H₆FNO, with a corresponding monoisotopic mass of approximately 127.0433 Da and a molecular weight of 127.12 g/mol .[1] This information is critical for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Monoisotopic Mass | 127.0433 Da | [2] |

| CAS Number | 870063-60-8 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus with 100% natural abundance, making this a relatively quick experiment.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for mapping out the carbon skeleton.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring will appear in this region. The proton at C2 will likely be a singlet or a narrow doublet, the proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets, due to coupling with the adjacent proton and the fluorine atom.

-

Methylene Protons (-CH₂OH, δ 4.5-5.0 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton.

-

Hydroxyl Proton (-OH, variable shift): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may appear as a broad singlet.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 120-160 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂OH, δ 60-70 ppm): A single peak corresponding to the hydroxymethyl carbon.

¹⁹F NMR Spectral Interpretation

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

2D NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for connecting the pieces.

Caption: NMR connectivity diagram for this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

-

An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

Data Interpretation

The HRMS data should show a prominent peak corresponding to the [M+H]⁺ ion at an m/z value that matches the calculated exact mass of C₆H₇FNO⁺ (128.0506 Da) within a narrow mass tolerance (typically < 5 ppm). This provides strong evidence for the elemental composition of the molecule.[2] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 128.0506 |

| [M+Na]⁺ | 150.0325 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

-

A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

O-H Stretch (broad, ~3200-3600 cm⁻¹): Indicative of the hydroxyl group, broadened due to hydrogen bonding.

-

C-H Stretch (aromatic, ~3000-3100 cm⁻¹): Corresponding to the C-H bonds on the pyridine ring.

-

C-H Stretch (aliphatic, ~2850-3000 cm⁻¹): From the methylene group.

-

C=C and C=N Stretch (aromatic, ~1400-1600 cm⁻¹): Characteristic of the pyridine ring vibrations.

-

C-O Stretch (~1000-1260 cm⁻¹): From the alcohol C-O bond.

-

C-F Stretch (~1000-1400 cm⁻¹): A strong absorption band indicating the presence of the carbon-fluorine bond.

Caption: A typical workflow for the structure elucidation of a small molecule.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

-

Growing single crystals of sufficient quality is often the most challenging step. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed.

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the crystal lattice are determined (structure solution).

-

The atomic positions and other parameters are refined to obtain the final, highly precise molecular structure.

Data Interpretation

The output of a successful X-ray crystallography experiment is a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data serves as the gold standard for structure confirmation and can reveal subtle conformational details and intermolecular interactions in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

(3-Fluoropyridin-4-YL)methanol chemical formula C6H6FNO

An In-depth Technical Guide to (3-Fluoropyridin-4-YL)methanol (C6H6FNO)

Abstract

This compound, with the chemical formula C6H6FNO, is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability of derivative molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and safety protocols. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for leveraging this versatile building block in advanced chemical research.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous feature in medicinal chemistry, present in numerous approved drugs.[1] The introduction of fluorine, a bioisostere of hydrogen with minimal steric impact, can profoundly alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[2][3] Specifically, the 3-fluoropyridine fragment is a prized structural motif because, unlike its 2- and 4-fluoro counterparts, it is significantly less susceptible to nucleophilic substitution, rendering it a stable core for drug design.[1]

This compound emerges as a key intermediate in this context. It provides a stable, fluorinated aromatic core functionalized with a hydroxymethyl group—a versatile handle for subsequent chemical modifications. This unique combination allows medicinal chemists to explore novel chemical space and fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature.[4] Its identity and purity are confirmed through a combination of spectroscopic and physical methods. While vendor-supplied data may vary, the fundamental properties are well-defined.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 870063-60-8 | [4][5] |

| Molecular Formula | C6H6FNO | [4][5] |

| Molecular Weight | 127.12 g/mol | [4][5] |

| Appearance | Solid | [4] |

| SMILES String | OCc1ccncc1F | [5] |

| InChI Key | DEGCNYCNQMSEKG-UHFFFAOYSA-N | [4][6] |

| Topological Polar Surface Area | 33.12 Ų | [5] |

| Predicted LogP | 0.713 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the aromatic protons and the methylene (-CH₂) protons, with characteristic coupling patterns. ¹³C NMR will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically >200 Hz, which is a definitive feature of a C-F bond.[2] ¹⁹F NMR provides a direct method for observing the fluorine environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, matching the calculated exact mass of the molecular ion.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-F bond vibrations.

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 3-Fluoropyridine-4-carboxaldehyde. This precursor is commercially available and can be synthesized via methods such as nucleophilic aromatic substitution.[2]

Workflow for Synthesis via Aldehyde Reduction

The reduction is typically achieved using a mild hydride-based reducing agent like sodium borohydride (NaBH₄). This reagent is preferred for its selectivity for aldehydes and ketones, cost-effectiveness, and operational simplicity, as it does not typically reduce the pyridine ring under standard conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 3-Fluoropyridine-4-carboxaldehyde

Disclaimer: This protocol is a representative example and must be adapted and performed by qualified personnel with appropriate risk assessments in a controlled laboratory setting.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoropyridine-4-carboxaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reduction reaction.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The slow addition prevents a rapid, uncontrolled reaction and subsequent temperature increase.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is fully consumed.[7]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. This step should be performed carefully due to hydrogen gas evolution.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[2]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by silica gel column chromatography to yield pure this compound.[2][7]

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by three key features: the pyridine ring, the fluorine substituent, and the primary alcohol.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution, although the ring is generally electron-deficient and less reactive than benzene.

-

Fluorine Substituent: The fluorine atom is a strong electron-withdrawing group, which decreases the basicity of the pyridine nitrogen. As mentioned, its position at C-3 makes it highly resistant to nucleophilic displacement.[1]

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is the primary site of reactivity. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid.

-

Esterified or etherified to introduce a wide range of functional groups.

-

Converted to a leaving group (e.g., tosylate, mesylate) or a halide (e.g., using SOCl₂) for subsequent nucleophilic substitution reactions.

-

Applications in Research and Drug Development

The primary application of this compound is as a structural building block for the synthesis of more complex, biologically active molecules.[8] Its utility stems from the favorable properties conferred by the 3-fluoropyridine core.

Role as a Molecular Scaffold

The compound's hydroxymethyl group serves as a key attachment point for coupling with other molecular fragments, enabling the construction of diverse chemical libraries for high-throughput screening.

Caption: Role as a versatile building block in drug discovery.

Advantages in Medicinal Chemistry:

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, making the pyridine ring more resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[2]

-

Modulation of Basicity (pKa): The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, receptor binding, and off-target activity profile.

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.[2]

Safety, Handling, and Storage

This compound and its precursors are hazardous chemicals that require strict safety protocols. Always consult the latest Safety Data Sheet (SDS) before handling.[9]

Table 2: GHS Hazard Information Summary

| Hazard Type | GHS Statement | Precautionary Code Examples |

| Acute Toxicity | H300/H301: Fatal/Toxic if swallowed. | P264, P270, P301+P310 |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340 |

Source: Based on data for similar fluorinated pyridines and their precursors.[10][11]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[12]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[12]

-

Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][12]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its unique combination of a metabolically robust 3-fluoropyridine core and a versatile hydroxymethyl handle provides researchers with a powerful platform for designing next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of novel, effective, and safe medicines.

References

-

PubChem. (3-Fluoropyridin-4-yl)-(oxan-4-yl)methanol Compound Summary. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.

-

Undheim, K., & Benneche, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-136. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Sereda, I. E., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13537-13544. Available from: [Link]

-

ResearchGate. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

-

PubChem. (3-(6-Fluoropyridin-3-yl)-4-methylphenyl)methanol Compound Summary. National Center for Biotechnology Information. Available from: [Link]

-

MedChemNet. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]

-

PubChem. (6-Fluoropyridin-3-yl)methanol Compound Summary. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (4-Fluoropiperidin-4-YL)methanol Compound Summary. National Center for Biotechnology Information. Available from: [Link]

-

ChemUniverse. Request A Quote. Available from: [Link]

-

PubChem. (4-(6-Fluoropyridin-3-yl)-3-methylphenyl)methanol Compound Summary. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (4-(6-Fluoropyridin-3-yl)-2-methylphenyl)methanol Compound Summary. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound 870063-60-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. fishersci.com [fishersci.com]

Foreword: The Imperative of Metabolic Foresight in Drug Design

An In-Depth Technical Guide to the Metabolic Stability of (3-Fluoropyridin-4-YL)methanol

For Professionals in Drug Discovery and Development

In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has never been more resonant. A compound's journey from a promising hit to a viable clinical candidate is fraught with attrition, and a significant portion of these failures can be attributed to suboptimal pharmacokinetic properties.[1] Among the most critical of these is metabolic stability—the susceptibility of a drug candidate to biotransformation by the body's enzymatic machinery. Poor metabolic stability often translates to high in vivo clearance, low bioavailability, and a short duration of action, necessitating higher or more frequent dosing that can lead to undesirable side effects.[2]

This guide focuses on This compound , a molecule featuring a fluorinated pyridine scaffold. Such structures are of high interest in medicinal chemistry. The pyridine ring, an isostere of benzene, contains a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing solubility and target binding.[3][4][5] The incorporation of a fluorine atom is a common strategy to block sites of metabolism and modulate physicochemical properties, owing to the strength of the C-F bond.[6][7][8] However, this modification is not a panacea; the interplay between the fluorine substituent and the heterocyclic ring can lead to complex metabolic pathways, sometimes mediated by enzymes beyond the well-known Cytochrome P450 (CYP) superfamily, such as Aldehyde Oxidase (AO).[9][10][11]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals tasked with evaluating the metabolic fate of this compound. We will move beyond rote protocol recitation to provide a validated, logic-driven framework for investigation. Our approach is grounded in predicting likely metabolic pathways and then selecting and executing the appropriate in vitro assays to confirm these predictions, quantify stability, and identify key metabolites. This is the essence of a self-validating system: a hypothesis-driven experimental design where each result informs the next logical step.

Section 1: Predicted Metabolic Pathways of this compound

A priori assessment of likely metabolic "soft spots" is a cornerstone of efficient drug development. For this compound, we can predict several potential biotransformation routes based on its constituent functional groups and data from structurally analogous compounds.

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety is a classic substrate for oxidation. This is a two-step process:

-

Oxidation to an Aldehyde: The methanol group can be oxidized to the corresponding aldehyde, (3-Fluoropyridin-4-YL)carbaldehyde. This reaction is primarily catalyzed by cytosolic enzymes like alcohol dehydrogenases (ADHs), but CYPs can also contribute.

-

Oxidation to a Carboxylic Acid: The resulting aldehyde is typically a transient intermediate, rapidly oxidized to the carboxylic acid, 3-Fluoropyridine-4-carboxylic acid. This step is often mediated by aldehyde dehydrogenases (ALDHs) or, significantly for this scaffold, Aldehyde Oxidase (AO).[9][11]

Oxidation of the Pyridine Ring

The pyridine ring itself is susceptible to enzymatic oxidation.

-

N-Oxidation: The pyridine nitrogen possesses a lone pair of electrons, making it a target for oxidation to form the pyridine N-oxide. This is a common metabolic pathway for pyridine-containing drugs.[12]

-

Ring Hydroxylation: CYP enzymes can catalyze the hydroxylation of the pyridine ring. A highly relevant study on the closely related compound, 3-Fluoro-4-Aminopyridine, identified CYP2E1 as the primary enzyme responsible for hydroxylation at the C-5 position.[12] A similar C-H oxidation on the ring of this compound is a strong possibility.

-

Defluorination: While the C-F bond is robust, enzymatic defluorination catalyzed by CYP enzymes can occur, potentially leading to reactive quinone-imine intermediates, although this is often a minor pathway.[13][14]

These predictions form the basis of our experimental design. The primary questions to answer are:

-

How rapidly is the parent compound depleted?

-

Which of these predicted pathways is dominant?

-

Which enzyme systems are primarily responsible (CYPs, AO, etc.)?

Below is a diagram illustrating these potential metabolic routes.

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Section 2: A Multi-Tiered In Vitro Strategy for Assessing Metabolic Stability

To experimentally validate our predictions, a tiered approach using different subcellular fractions and intact cell systems is recommended. This allows us to dissect the contributions of various enzyme families. The primary screening tool is often the liver microsomal stability assay, followed by the more physiologically relevant hepatocyte assay.[15]

Tier 1: Liver Microsomal Stability Assay

Causality and Experimental Choice: This assay is the workhorse for assessing Phase I metabolism.[16][17] Liver microsomes are vesicles of the endoplasmic reticulum, rich in CYP enzymes.[18] By incubating the compound with microsomes and the necessary cofactor NADPH, we can specifically probe its lability to CYP-mediated oxidation. A parallel incubation without NADPH serves as a crucial negative control to rule out non-enzymatic degradation.[18]

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a 125 µM working solution in acetonitrile.[19]

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., from 50 donors to average out genetic variability) on ice and dilute to 1 mg/mL in phosphate buffer. Keep on ice.

-

NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[19] This system continuously regenerates NADPH, ensuring the cofactor is not depleted during the incubation.

-

Stop Solution: Cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but stable compound like Verapamil or a deuterated analog if available).

-

-

Incubation Procedure:

-

Pre-warm the HLM suspension and buffer in a 37°C water bath for 5-10 minutes.

-

In a 96-well plate, combine the HLM suspension and buffer. Add the test compound working solution to achieve a final concentration of 1 µM. The final DMSO/acetonitrile concentration should be kept low (<0.5%) to avoid enzyme inhibition.[19]

-

Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution. For the negative control wells, add an equivalent volume of phosphate buffer instead.[18][19]

-

Incubate the plate at 37°C with shaking (e.g., 100 rpm).[19]

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from the reaction wells and immediately add it to a separate plate containing 3-5 volumes of the cold Stop Solution.[19][20] The 0-minute time point sample is taken immediately after adding the cofactor, representing 100% of the initial concentration.

-

-

Sample Processing and Analysis:

Tier 2: Hepatocyte Stability Assay

Causality and Experimental Choice: While microsomes are excellent for studying CYP metabolism, they lack cytosolic enzymes (like AO, ADH, ALDH) and Phase II conjugation enzymes (like UGTs and SULTs).[21] Furthermore, they do not account for cellular uptake. Cryopreserved hepatocytes represent a more complete and physiologically relevant in vitro system, containing the full complement of metabolic enzymes and transporters within an intact cell.[1][15][22][] This assay provides a more comprehensive picture of hepatic clearance.[15]

-

Preparation of Reagents:

-

Hepatocyte Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Suspend the viable cells in incubation medium (e.g., Williams Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[1][24]

-

Test Compound Working Solution: Prepare a working solution of this compound in the incubation medium to achieve a final assay concentration of 1 µM. The solvent concentration must be kept below 0.1% to maintain cell health.[1]

-

Stop Solution: As described in the microsomal assay (cold acetonitrile with IS).

-

-

Incubation Procedure:

-

Dispense the hepatocyte suspension into the wells of a non-coated 12- or 24-well plate.[1]

-

Place the plate on an orbital shaker in a CO₂ incubator at 37°C to allow the cells to acclimate.

-

Initiate the assay by adding the test compound working solution to the wells.

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the reaction in the Stop Solution.[1][24] A negative control using heat-inactivated hepatocytes can be included to assess non-enzymatic compound loss.[1]

-

-

Sample Processing and Analysis:

-

Processing is identical to the microsomal assay: vortex, centrifuge to pellet cell debris and precipitated protein, and transfer the supernatant for LC-MS/MS analysis.[15]

-

Caption: General experimental workflow for in vitro metabolic stability assays.

Section 3: Analytical Methodology and Data Interpretation

LC-MS/MS Quantification

Trustworthiness and Self-Validation: The analytical method's robustness is paramount for trustworthy data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity, selectivity, and speed.[16][25][26]

-

Instrumentation: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal.[22][25]

-

Methodology:

-

Compound Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine its precursor ion (the protonated molecule, [M+H]⁺) and optimize fragmentation parameters to identify a stable, high-intensity product ion. This precursor → product ion transition is the MRM channel, which is highly specific to the parent compound.

-

Chromatography: Use a reverse-phase HPLC column (e.g., C18) to separate the parent compound from potential metabolites and matrix components before it enters the mass spectrometer.[24]

-

Quantification: The amount of parent compound remaining at each time point is determined by comparing the peak area of its MRM transition to the peak area of the internal standard's MRM transition. This ratioing corrects for any sample loss during processing or variability in instrument response.

-

Data Analysis and Key Parameters

The primary output of the assay is the disappearance of the parent compound over time.

-

Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of the linear regression line of this plot is the elimination rate constant (k).

-

Slope = -k

-

t½ (min) = 0.693 / k

-

-

Intrinsic Clearance (CLint): This parameter represents the maximal ability of the liver to metabolize a drug, normalized to the amount of protein or cells used in the assay.

-

For Microsomes (CLint in µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

-

For Hepatocytes (CLint in µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / million cells)

-

These calculated values allow for direct, quantitative comparison of metabolic stability across different compounds in a project.[15][27]

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

| Parameter | Human Liver Microsomes | Human Hepatocytes | Interpretation |

| t½ (min) | e.g., 25 | e.g., 40 | A longer half-life indicates greater stability. |

| CLint | e.g., 27.7 µL/min/mg | e.g., 17.3 µL/min/10⁶ cells | Lower clearance indicates greater stability. |

| Control (-NADPH) | >95% remaining | N/A | Confirms metabolism is enzyme- and cofactor-dependent. |

| Positive Control | e.g., Testosterone t½ = 10 min | e.g., Verapamil t½ = 22 min | Validates the metabolic competency of the test system. |

Section 4: Metabolite Identification and Phenotyping

Beyond quantifying stability, identifying the major metabolites is crucial for understanding the metabolic pathways and flagging potentially reactive or pharmacologically active species.

-

Metabolite Identification: During LC-MS/MS analysis, a "metabolite hunt" can be performed. This involves searching the full scan mass spectrometry data for predicted masses (e.g., M+16 for hydroxylation, M+14 for N-oxide, M+30 for carboxylic acid) that co-elute with the parent drug.[28][29][30] High-resolution mass spectrometry (HRMS) is particularly powerful for this, as it provides accurate mass measurements to confirm elemental compositions.[26]

-

Enzyme Phenotyping: To identify which specific CYP or other enzymes are responsible, follow-up experiments can be conducted using recombinant human enzymes or specific chemical inhibitors. For instance, based on the findings for 3-Fluoro-4-Aminopyridine, a screen with recombinant CYP2E1 would be a logical next step.[12] To investigate the role of Aldehyde Oxidase, the assay can be run in a liver S9 or cytosolic fraction with and without a specific AO inhibitor like hydralazine.[31]

Conclusion

This guide provides a robust, hypothesis-driven framework for the comprehensive evaluation of the metabolic stability of this compound. By starting with predicted metabolic pathways, we can design a logical sequence of in vitro experiments—from broad screening in liver microsomes to a more complete assessment in hepatocytes. This strategy, underpinned by high-fidelity LC-MS/MS analytics, allows for the reliable determination of key pharmacokinetic parameters like half-life and intrinsic clearance. The insights gained from this workflow are critical for making informed decisions in the drug discovery cascade, ensuring that only compounds with a promising metabolic profile advance toward more complex and costly preclinical and clinical development.

References

-

Domainex. Hepatocyte Stability Assay. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

Cyprotex | Evotec. Hepatocyte Stability. [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

BioDuro. ADME Hepatocyte Stability Assay. [Link]

-